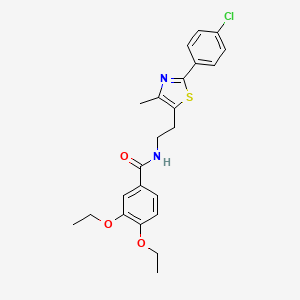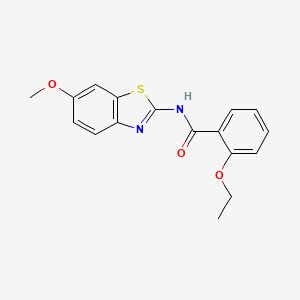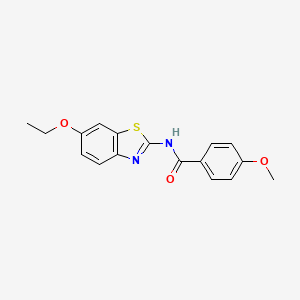![molecular formula C18H19N3OS B11257950 N-(3-{3-Methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)cyclopentanecarboxamide](/img/structure/B11257950.png)
N-(3-{3-Methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{3-Methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)cyclopentanecarboxamide is a complex organic compound that features a unique structure combining an imidazo-thiazole ring system with a phenyl group and a cyclopentanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-Methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)cyclopentanecarboxamide typically involves multi-step organic reactions. The starting materials often include 3-methylimidazo[2,1-b][1,3]thiazole and phenylcyclopentanecarboxylic acid. The key steps in the synthesis may involve:
Formation of the imidazo-thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the cyclopentanecarboxamide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-{3-Methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-{3-Methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-{3-Methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The imidazo-thiazole ring system may interact with enzymes or receptors, modulating their activity. The phenyl and cyclopentanecarboxamide moieties can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methylamine
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
- (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Uniqueness
N-(3-{3-Methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H19N3OS |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C18H19N3OS/c1-12-11-23-18-20-16(10-21(12)18)14-7-4-8-15(9-14)19-17(22)13-5-2-3-6-13/h4,7-11,13H,2-3,5-6H2,1H3,(H,19,22) |
InChI-Schlüssel |
JUDQXHXMJUDIPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(furan-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257873.png)

![N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide](/img/structure/B11257884.png)
![8-[(3-methoxybenzyl)sulfanyl]-9-phenyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11257887.png)

![1-{6-[4-(2,4,5-Trimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11257897.png)
![1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257902.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B11257910.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B11257916.png)

![7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257931.png)
![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11257941.png)
![ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11257957.png)
![1-(2,4-Dimethoxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B11257960.png)
